Cas no 34114-37-9 (Ethanol, 2-(3-methoxyphenoxy)-)
Ethanol, 2-(3-methoxyphenoxy)- Chemical and Physical Properties
Names and Identifiers
-
- Ethanol, 2-(3-methoxyphenoxy)-
- 2-(5-methoxyphenoxy)-ethanol
- 2-(3-methoxyphenoxy)ethanol
- 2-(3-methoxyphenoxy)ethan-1-ol
- 2-(3-methoxyphenoxy)-ethanol
- SCHEMBL3267175
- E97777
- AKOS000296374
- YBPWQIZOHQGENF-UHFFFAOYSA-N
- HS-4003
- 34114-37-9
- 2-(3-Methoxy-phenoxy)-ethanol
- MFCD09754936
-
- Inchi: 1S/C9H12O3/c1-11-8-3-2-4-9(7-8)12-6-5-10/h2-4,7,10H,5-6H2,1H3
- InChI Key: YBPWQIZOHQGENF-UHFFFAOYSA-N
- SMILES: O(CCO)C1C=CC=C(C=1)OC
Computed Properties
- Exact Mass: 168.07866
- Monoisotopic Mass: 168.078644241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 38.7Ų
Experimental Properties
- PSA: 38.69
Ethanol, 2-(3-methoxyphenoxy)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB604845-1g |
2-(3-Methoxyphenoxy)ethan-1-ol; . |
34114-37-9 | 1g |
€161.30 | 2024-07-19 | ||
| abcr | AB604845-5g |
2-(3-Methoxyphenoxy)ethan-1-ol; . |
34114-37-9 | 5g |
€441.60 | 2024-07-19 | ||
| abcr | AB604845-10g |
2-(3-Methoxyphenoxy)ethan-1-ol; . |
34114-37-9 | 10g |
€712.20 | 2024-07-19 | ||
| abcr | AB604845-25g |
2-(3-Methoxyphenoxy)ethan-1-ol; . |
34114-37-9 | 25g |
€1347.60 | 2024-07-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1586830-500mg |
2-(3-Methoxyphenoxy)ethan-1-ol |
34114-37-9 | 98% | 500mg |
¥737.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1586830-1g |
2-(3-Methoxyphenoxy)ethan-1-ol |
34114-37-9 | 98% | 1g |
¥900.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1586830-5g |
2-(3-Methoxyphenoxy)ethan-1-ol |
34114-37-9 | 98% | 5g |
¥3469.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1586830-10g |
2-(3-Methoxyphenoxy)ethan-1-ol |
34114-37-9 | 98% | 10g |
¥6046.00 | 2024-05-18 | |
| Aaron | AR00CN7A-5g |
2-(3-METHOXYPHENOXY)-ETHANOL |
34114-37-9 | 5g |
$397.00 | 2023-12-15 |
Ethanol, 2-(3-methoxyphenoxy)- Suppliers
Ethanol, 2-(3-methoxyphenoxy)- Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on Ethanol, 2-(3-methoxyphenoxy)-
Ethanol, 2-(3-methoxyphenoxy)-: A Comprehensive Overview in Modern Chemical Research
Ethanol, 2-(3-methoxyphenoxy)-, is a significant compound in the realm of chemical research, particularly in the pharmaceutical and biochemical sectors. This compound, identified by its CAS number 34114-37-9, has garnered considerable attention due to its unique structural properties and potential applications. The presence of a 3-methoxyphenoxy group in its molecular structure imparts distinct chemical characteristics that make it a valuable candidate for various synthetic and analytical processes.
The molecular structure of Ethanol, 2-(3-methoxyphenoxy)-, consists of an ethanol moiety linked to a phenoxy group that is further substituted with a methoxy group. This configuration not only influences its reactivity but also its solubility and interaction with other molecules. Such features are particularly relevant in the development of novel pharmaceutical agents, where precise molecular interactions are crucial for efficacy and safety.
In recent years, Ethanol, 2-(3-methoxyphenoxy)-, has been explored for its potential role in drug discovery and development. Its structural motif is reminiscent of several bioactive compounds that have shown promise in preclinical studies. The methoxy group, in particular, is known to enhance lipophilicity and metabolic stability, making it an attractive feature for medicinal chemists aiming to design molecules with improved pharmacokinetic profiles.
One of the most intriguing aspects of Ethanol, 2-(3-methoxyphenoxy)-, is its versatility in synthetic chemistry. Researchers have leveraged its reactivity to develop novel synthetic pathways that could be applied to the production of more complex molecules. For instance, the compound has been used as an intermediate in the synthesis of flavonoid derivatives, which are known for their antioxidant and anti-inflammatory properties. These derivatives hold promise for treating a variety of diseases, including neurodegenerative disorders and cardiovascular conditions.
The pharmacological properties of Ethanol, 2-(3-methoxyphenoxy)-, have also been subjects of extensive investigation. Studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in disease pathways. For example, preliminary research indicates that it could potentially modulate the activity of enzymes such as cytochrome P450 oxidases, which play a critical role in drug metabolism. Such findings underscore the compound's potential as a lead molecule for further drug development.
Moreover, the compound's interaction with biological systems has been explored through computational modeling and experimental studies. These efforts have provided valuable insights into its binding affinity and mode of action at the molecular level. Such detailed understanding is essential for optimizing its therapeutic potential and minimizing any adverse effects.
The synthesis of Ethanol, 2-(3-methoxyphenoxy)--, involves well-established organic chemistry techniques that highlight its accessibility for industrial-scale production. The process typically involves the reaction of 3-methoxyphenol with ethanol under controlled conditions, followed by purification steps to isolate the desired product. This synthetic route underscores the compound's feasibility as a building block for more complex chemical entities.
In conclusion, Ethanol, 2-(3-methoxyphenoxy)- (CAS no. 34114-37-9) represents a fascinating compound with diverse applications in chemical research. Its unique structural features and pharmacological potential make it a compelling subject for further investigation. As research continues to uncover new therapeutic possibilities and synthetic methodologies, this compound is poised to play an increasingly significant role in the development of innovative chemical solutions.
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